molecular formula C8H7F3N2O B013928 4-Trifluoroacetamidoaniline CAS No. 53446-90-5

4-Trifluoroacetamidoaniline

Cat. No.: B013928
CAS No.: 53446-90-5
M. Wt: 204.15 g/mol
InChI Key: DEXJVEPWTWVUNM-UHFFFAOYSA-N
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Description

4-Trifluoroacetamidoaniline is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoroacetamide group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoroacetamidoaniline can be synthesized through the reaction of aniline with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, with the aniline being dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoroacetamidoaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Aminophenyl-2,2,2-trifluoroacetamide: This compound is structurally similar to 4-Trifluoroacetamidoaniline but lacks the trifluoroacetamide group.

    N-(4-Aminophenyl)-2,2,2-trifluoroacetamide: Another similar compound, differing slightly in its molecular structure.

Uniqueness: this compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the derivatization and separation of reducing oligosaccharides, a feature not commonly found in other similar compounds .

Properties

IUPAC Name

N-(4-aminophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXJVEPWTWVUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350175
Record name 4-Trifluoroacetamidoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53446-90-5
Record name 4-Trifluoroacetamidoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoroacetamidoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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